N-7 Substituent Effects on PPO Inhibitory Activity: Ethyl as a Basal Alkyl Substituent
In a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives evaluated for PPO inhibitory activity, variation of the N-7 substituent produced differential herbicidal potency at 93.75 g/ha application rates . The highest activity was observed with N-7 allyl and N-7 propargyl substitutions (compound D16), while the ethyl substituent represents a less hydrophobic, conformationally restricted alkyl group that serves as a baseline comparator for evaluating incremental activity gains from unsaturated or extended alkyl chains .
| Evidence Dimension | N-7 substituent effect on herbicidal activity |
|---|---|
| Target Compound Data | 7-ethyl substitution; no direct activity data reported; serves as saturated alkyl baseline |
| Comparator Or Baseline | 7-allyl/propargyl derivatives (e.g., D16): optimal in vivo and in vitro PPO inhibition at 93.75 g/ha; 7-methyl analogs also evaluated |
| Quantified Difference | Activity rank order (qualitative): allyl/propargyl > ethyl/methyl (inferred from SAR trends; quantitative K_i or IC₅₀ values not available for ethyl analog) |
| Conditions | In vivo herbicidal activity at 93.75 g/ha application rate; in vitro PPO enzyme inhibition assay |
Why This Matters
For procurement, the 7-ethyl analog provides a saturated alkyl reference point for SAR studies, enabling systematic evaluation of unsaturation and chain-length effects on PPO inhibitory activity.
